molecular formula C21H22N4O3S2 B2785463 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 872198-01-1

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2785463
CAS No.: 872198-01-1
M. Wt: 442.55
InChI Key: XFGGJBLBYVPMAG-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group at position 5, an amino group at position 4, and a sulfanylacetamide moiety at position 2. The acetamide group is further linked to a 3-methylphenyl substituent. The sulfonyl group may enhance binding affinity to target proteins due to its electron-withdrawing properties and capacity for hydrogen bonding. Structural analysis of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-5-4-6-16(9-13)24-19(26)12-29-21-23-11-18(20(22)25-21)30(27,28)17-8-7-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGGJBLBYVPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonylpyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound A’s properties, we compare it with two triazole-based analogs from recent literature:

Compound B : 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

  • Central heterocycle : 1,2,4-triazole (vs. pyrimidine in Compound A).
  • Key substituents: Allyl group at position 3. (2,6-Dimethylphenyl)aminomethyl group at position 4. Acetamide linked to 2-methylphenyl.

Compound C : 2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

  • Central heterocycle : 1,2,4-triazole.
  • Key substituents :
    • 3-(Isopropoxy)phenyl group at position 5.
    • Acetamide linked to 3,5-dimethylphenyl.

Structural and Functional Implications

Feature Compound A Compound B Compound C
Central ring Pyrimidine (aromatic, planar) 1,2,4-Triazole (polar, H-bonding) 1,2,4-Triazole
Position 5 substituent 3,4-Dimethylbenzenesulfonyl (electron-withdrawing) (2,6-Dimethylphenyl)aminomethyl (electron-donating) 3-(Isopropoxy)phenyl (bulky, lipophilic)
Acetamide substituent 3-Methylphenyl (moderate steric bulk) 2-Methylphenyl (ortho-substitution) 3,5-Dimethylphenyl (para-substitution)
Potential interactions Sulfonyl group enhances protein binding; pyrimidine enables π-π stacking Triazole’s N atoms facilitate H-bonding; allyl group may increase reactivity Isopropoxy group improves membrane permeability

Research Findings and Hypotheses

Electronic and Steric Effects: Compound A’s pyrimidine core and sulfonyl group likely confer distinct electronic properties compared to the triazole-based Compounds B and C. In contrast, Compound B’s allyl and aminomethyl groups could enhance solubility but reduce metabolic stability . Compound C’s 3,5-dimethylphenyl acetamide substituent introduces steric hindrance, which might limit off-target interactions compared to Compound A’s 3-methylphenyl group .

Biological Activity: While explicit data for Compound A is unavailable, triazole derivatives like B and C are frequently investigated for antimicrobial and anticancer activities.

Synthetic Considerations :

  • The sulfonylpyrimidine motif in Compound A may require multi-step synthesis, whereas triazole derivatives (B and C) are often synthesized via cyclocondensation reactions, offering simpler routes .

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C22H24N4O3S2
  • Molecular Weight : 456.58 g/mol
  • IUPAC Name : this compound

Structural Features

The compound consists of:

  • A pyrimidine ring , which is crucial for its biological activity.
  • An amino group that may participate in hydrogen bonding.
  • A sulfonyl group , enhancing solubility and reactivity.
  • An acetamide moiety , which is often associated with pharmacological properties.

Research indicates that compounds similar to this one may act as inhibitors of specific enzymes or receptors involved in disease processes. Notably, the modulation of pyruvate kinase M2 has been linked to cancer metabolism, suggesting potential applications in oncology .

Potential Biological Targets

  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
  • Receptor Modulation : It could interact with receptors involved in inflammatory responses.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
    • In vitro assays showed that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis .
  • Antimicrobial Properties :
    • Similar compounds have shown antimicrobial activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
    • A recent investigation reported effective inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-AminoquinazolineContains an amino group and a quinazoline ringAnticancer
5-Sulfanyl-pyrimidineFeatures a sulfanyl group attached to a pyrimidineAntimicrobial
3-Chloroaniline DerivativeContains a chloroaniline structureAntimicrobial

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the sulfonylpyrimidine core.
  • Introduction of the sulfanyl and acetamide groups using controlled reaction conditions.

Industrial Production Methods

While detailed industrial production methods are not widely documented, large-scale synthesis generally employs automated reactors to ensure consistency and purity. Optimized reaction conditions are crucial for maximizing yield and minimizing impurities .

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